molecular formula C36H41N7O6 B605767 AZD5153 6-Hydroxy-2-naphthoic acid CAS No. 1869912-40-2

AZD5153 6-Hydroxy-2-naphthoic acid

Cat. No. B605767
M. Wt: 667.767
InChI Key: UNZQBHXKCHECEC-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD5153 6-Hydroxy-2-naphthoic acid is the 6-Hydroxy-2-naphthoic acid of AZD5153 . AZD5153 is a potent, selective, and orally available BET/BRD4 bromodomain inhibitor . It disrupts BRD4 with an IC50 of 1.7 nM .


Molecular Structure Analysis

The molecular formula of AZD5153 6-Hydroxy-2-naphthoic acid is C25H33N7O3.C11H8O3 . The molecular weight is 667.75 .


Chemical Reactions Analysis

AZD5153 demonstrates a remarkable enhancement in potency for the displacement of full-length BRD4 relative to BD1, with IC50 values of 5.0 nM and 1.6 μM, respectively .

Scientific Research Applications

Application in Hepatocarcinogenesis

  • Specific Scientific Field : Cancer Cell Biology
  • Summary of the Application : AZD5153, a Bivalent BRD4 Inhibitor, has been found to suppress hepatocarcinogenesis by altering the BRD4 chromosomal landscape and modulating the transcriptome of hepatocellular cancer (HCC) cells .
  • Methods of Application or Experimental Procedures : The study involved the treatment of HCC cells with AZD5153. This treatment inhibited HCC cell proliferation, clonogenic survival, and induced apoptosis in HCC cells. In vivo, AZD5153-formulated lipid nanoemulsions inhibited both orthotopic and subcutaneous HCCLM3 xenograft growth in NSG mice .
  • Results or Outcomes : The study found that AZD5153 treatment disrupted the occupancy of BRD4 with the promoters, gene bodies, and super-enhancers of both mRNA and noncoding RNA genes. Several BRD4 target genes involved in DNA replication, cell proliferation, and anti-apoptosis were repressed in AZD5153-treated HCC cells .

properties

IUPAC Name

6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZQBHXKCHECEC-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZD5153 6-Hydroxy-2-naphthoic acid

CAS RN

1869912-40-2
Record name 2-Naphthalenecarboxylic acid, 6-hydroxy-, compd. with (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1869912-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-5153 6-hydroxy-2-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5153 6-HYDROXY-2-NAPHTHOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VBM99SEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
CH Lin, JCT Kuo, D Li, AB Koenig, A Pan… - Frontiers in Cell and …, 2022 - frontiersin.org
… AZD5153 6-Hydroxy-2-naphthoic acid salt (AZD5153) and FK866 were purchased from MedChemExpress (Monmouth Junction, NJ, , United States) and LC Laboratories (Woburn, MA, …
Number of citations: 5 www.frontiersin.org
I vitro Activity, I vivo Activity
Number of citations: 0

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